Butanenitrile, 4-(dichlorophenylsilyl)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Dielectric Relaxation Study

- Summary of Application: Butanenitrile is used in a dielectric relaxation study of liquid mixtures, which provides information about molecular interaction .

- Methods of Application: The dielectric relaxation spectra have been studied for 1, 2-dichloroethane with butanenitrile mixtures in the frequency range of 0.1 GHz to 20 GHz using time domain reflectometry (TDR) at 25°C temperatures for 11 different concentrations of the system .

- Results or Outcomes: The dielectric parameters viz. static dielectric constant (ε0) and relaxation time (τ) have been obtained by the least squares fit method. Kirkwood correlation factor and effective Kirkwood correlation factor of the mixtures have been determined .

2. Fluorescent Probes for Detecting Protein Aggregation

- Summary of Application: Butanenitrile-based probes are used as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms, respectively .

- Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

- Butyronitrile or Butanenitrile or Propyl Cyanide is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .

- Uses: Butyronitrile is mainly used as a precursor to the poultry drug amprolium . It also has recognized use in the synthesis of Etifelmine .

- Occurrence in Space: Butyronitrile has been detected in the Large Molecule Heimat in Sagittarius B2 cloud along with other complex organic molecules .

- Butyronitrile or Butanenitrile or Propyl Cyanide is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .

- Uses: Butyronitrile is mainly used as a precursor to the poultry drug amprolium . It also has recognized use in the synthesis of Etifelmine .

- Occurrence in Space: Butyronitrile has been detected in the Large Molecule Heimat in Sagittarius B2 cloud along with other complex organic molecules .

Safety And Hazards

The safety data sheet for “Butanenitrile, 4-(dichlorophenylsilyl)-” suggests that it may pose certain hazards. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . The compound should be handled with suitable protective clothing and contact with skin and eyes should be avoided .

Propiedades

IUPAC Name |

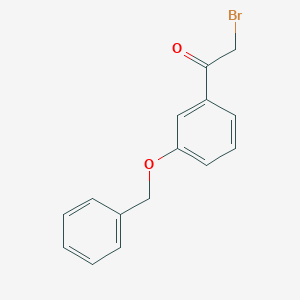

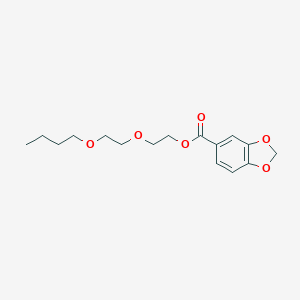

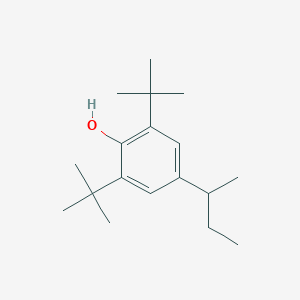

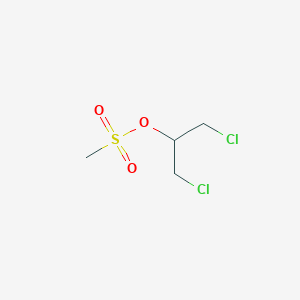

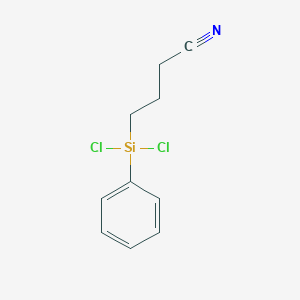

4-[dichloro(phenyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NSi/c11-14(12,9-5-4-8-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDVJVQRHQFKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061478 | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanenitrile, 4-(dichlorophenylsilyl)- | |

CAS RN |

1078-96-2 | |

| Record name | 4-(Dichlorophenylsilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.